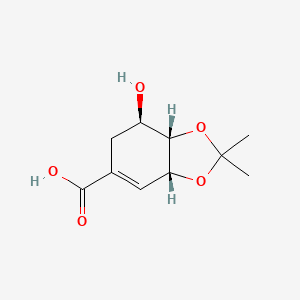

3,4-o-Isopropylidene-shikimic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)/t6-,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILATNHSTHZMCA-PRJMDXOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3,4-o-Isopropylidene-shikimic acid

An In-depth Technical Guide on the Physicochemical Properties of 3,4-o-Isopropylidene-shikimic acid

Abstract

This compound, a derivative of shikimic acid, is a molecule of significant interest in pharmaceutical research and chemical synthesis. Its modified structure, featuring an isopropylidene group protecting the 3- and 4-hydroxyl groups, enhances its stability and makes it a valuable intermediate in the synthesis of various compounds, including the antiviral drug oseltamivir.[1] This document provides a comprehensive overview of the physicochemical properties, experimental protocols related to its preparation and biological evaluation, and its role in relevant biochemical pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[2][3] It is a stable intermediate used in various chemical syntheses.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H14O5 | [1][2][4] |

| Molecular Weight | 214.22 g/mol | [2][4] |

| CAS Number | 183075-03-8 | [2][5] |

| Appearance | Off-white to light yellow powder/solid | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][5] |

| Purity | >97% | |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |

| IUPAC Name | (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |

| InChI Key | PILATNHSTHZMCA-PRJMDXOYSA-N | |

| Topological Polar Surface Area | 76 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Preparation from Mango Core

A method for preparing 3,4-O-isopropylidene shikimic acid from mango stones has been developed, yielding a product with a purity of over 99.13%.[6] The general workflow is outlined below.

Caption: Workflow for the preparation of 3,4-O-isopropylidene shikimic acid from mango core.

Detailed Steps:

-

Crushing and Sieving: Mango stones are crushed and passed through an 80-mesh sieve to obtain a fine powder.[6]

-

Microwave Extraction: The mango core powder undergoes microwave extraction to isolate the target compound.[6]

-

Decolorization and Purification: The extract's pH is adjusted to 3.4, and it is treated with activated carbon at 50°C for 1.5 hours to decolorize and remove impurities.[6] This is followed by coarse crystallization and a secondary decolorization step.

-

Separation and Final Crystallization: Macroporous adsorption resin is used for separation and purification, followed by concentration and crystallization.[6]

-

Drying: The final product is dried to yield pure 3,4-O-isopropylidene shikimic acid.[6]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of this compound (ISA) have been evaluated using various animal models.[7][8][9]

a) Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess acute inflammation.

-

Animals: Rats are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (ISA at 50, 100, and 200 mg/kg).[7]

-

Procedure: ISA or the respective control vehicle is administered orally. After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce edema.[8]

-

Measurement: Paw volume is measured at specified intervals (e.g., hourly for 5 hours) using a plethysmometer.

-

Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group. ISA at 200 mg/kg showed significant inhibition, particularly in the later phase (3-5 hours).[7]

b) Cotton Pellet-Induced Granuloma in Rats: This model is used to evaluate the chronic anti-inflammatory (proliferative phase) activity.

-

Animals: Rats are divided into groups similar to the acute model.[7]

-

Procedure: Sterile cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla of anesthetized rats.[7] The animals are then treated orally with ISA (50, 100, 200 mg/kg), a standard drug, or a control vehicle for 12 consecutive days.[7]

-

Measurement: On the 13th day, the animals are euthanized, and the cotton pellets with surrounding granuloma tissue are excised, dried at 60°C for 24 hours, and weighed.[7]

-

Endpoint: The net dry weight of the granuloma is determined, and the percentage inhibition is calculated. ISA demonstrated a dose-dependent inhibition of granuloma formation.[7]

Evaluation of Antioxidant Activity

The antioxidant potential of ISA is assessed by its ability to scavenge free radicals.

-

Method: Electron spin resonance (ESR) spin-trapping technique is employed.[8]

-

Radical Scavenging: The scavenging activity against superoxide (B77818) radicals and hydroxyl radicals is measured.

-

Results: ISA exhibits moderate antioxidant activity, with reported IC50 values of 0.214 µg/mL for scavenging superoxide radicals and 0.450 µg/mL for hydroxyl radicals.[2][8]

Biological Activity and Signaling Pathways

This compound is an analog of shikimic acid, a key intermediate in the shikimate pathway.[8][10] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[10][11]

Caption: The Shikimate Pathway for the biosynthesis of aromatic amino acids.

The anti-inflammatory effects of ISA are linked to its ability to modulate inflammatory pathways. Studies on experimental colitis have shown that ISA can reduce colonic injury and inflammation.[12] The proposed mechanism involves:

-

Antioxidant Action: Reducing levels of malondialdehyde (MDA) and nitric oxide (NO).[12]

-

Inhibition of Inflammatory Mediators: Decreasing the production of prostaglandin (B15479496) E2 (PGE2) in colon tissue.[2][12] This is likely achieved by inhibiting the expression of cyclo-oxygenase-2 (COX-2).[12]

-

Modulation of NF-κB Pathway: Ameliorating inflammation by modulating the expression of IκBα and nuclear factor kappa B (NF-κB) p65 proteins.[12]

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties that facilitate its use as a synthetic intermediate. Its biological activities, particularly its anti-inflammatory and antioxidant effects, are significant and are attributed to its modulation of key inflammatory pathways such as the NF-κB and arachidonic acid metabolism pathways. The detailed protocols for its preparation and biological evaluation provide a solid foundation for further research and development in medicinal chemistry and pharmacology.

References

- 1. Cas 183075-03-8,3,4-O-Isopropylidene shikimic acid | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,4-O-Isopropylidene shikimic acid CAS#: 183075-03-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3,4-O-Isopropylidene shikimic acid | 183075-03-8 [chemicalbook.com]

- 6. A method for preparing 3,4-o-isopropylidene shikimic acid from mango core - Eureka | Patsnap [eureka.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid [pubmed.ncbi.nlm.nih.gov]

- 9. Study on anti-inflammatory effects of 3,4-oxo-isopropylidene-shikimic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ameliorative effects of 3,4-oxo-isopropylidene-shikimic acid on experimental colitis and their mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-o-Isopropylidene-shikimic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-O-Isopropylidene-shikimic acid, a derivative of shikimic acid, highlighting its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Compound Identification

| Parameter | Value | Reference |

| CAS Number | 183075-03-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₅ | [1][3][5] |

| Molecular Weight | 214.22 g/mol | [5][6] |

Physicochemical Properties

| Property | Description | Reference |

| Physical Form | Solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [6] |

| Purity | Typically available in purities of 97% or higher. | [2][3] |

Biological Activities and Quantitative Data

This compound has demonstrated notable anti-inflammatory, analgesic, and antioxidant properties in various preclinical models.

Anti-inflammatory Activity

| Experimental Model | Species | Dosing (Oral) | Observed Effect | Reference |

| Xylene-induced ear edema | Mice | 60, 120, 240 mg/kg | Reduction in edema by 18.1-31.4% | [1][5] |

| Carrageenan-induced paw edema | Rats | 50, 100, 200 mg/kg | Inhibition of edema by 7.8-51.0% | [1][5] |

| Cotton pellet-induced granuloma | Rats | 50, 100, 200 mg/kg (12 days) | Reduction in granuloma weight by 11.4-24.0% | [1][5] |

Analgesic Activity

| Experimental Model | Species | Dosing (Oral) | Observed Effect | Reference |

| Acetic acid-induced writhing | Mice | 60, 120, 240 mg/kg | Reduction in writhing by 15.6-48.9% | [1][5] |

| Hot plate test | Mice | 60, 120, 240 mg/kg | Increased pain threshold by 10.5-28.5% | [1][5] |

Antioxidant Activity

| Assay | IC₅₀ Value (µg/mL) | Reference |

| Superoxide (B77818) radical scavenging | 0.214 | [1][5] |

| Hydroxyl radical scavenging | 0.450 | [1][5] |

Biochemical Markers in Inflammation

In the carrageenan-induced paw edema model in rats, this compound was shown to reduce the levels of key inflammatory and oxidative stress markers in the paw tissue.

| Marker | Dosing (Oral) | Reduction | Reference |

| Prostaglandin E₂ (PGE₂) | 100, 200 mg/kg | 12.1 - 15.6% | [2][5] |

| Malondialdehyde (MDA) | 100, 200 mg/kg | 20.8 - 27.6% | [2][5] |

Putative Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of inflammatory signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates a potential mechanism of action.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key in vivo anti-inflammatory and in vitro antioxidant experiments are provided below.

Xylene-Induced Ear Edema in Mice

-

Animal Model: Male ICR mice (18-24 g) are used.

-

Groups: Animals are divided into a control group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and treatment groups receiving this compound (60, 120, and 240 mg/kg).

-

Procedure:

-

The test compound or vehicle is administered orally.

-

After 30 minutes, 0.03 mL of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.

-

One hour after xylene application, mice are euthanized.

-

Circular sections are removed from both ears and weighed.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.[1]

-

Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Sprague-Dawley rats (110-160 g) are used.

-

Groups: Animals are randomized into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving this compound (50, 100, and 200 mg/kg).

-

Procedure:

-

The test compound or vehicle is administered orally.

-

After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[1]

-

Superoxide and Hydroxyl Radical Scavenging Assay

-

Methodology: Electron spin resonance (ESR) spin-trapping technique is employed.

-

Superoxide Radical Scavenging:

-

The superoxide radicals are generated by the hypoxanthine-xanthine oxidase system.

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used as the spin trap.

-

The reaction mixture contains the sample, DMPO, hypoxanthine, and xanthine (B1682287) oxidase in a phosphate (B84403) buffer.

-

The ESR spectrum of the DMPO-OOH adduct is recorded, and the scavenging activity is determined by the reduction in the signal intensity.

-

-

Hydroxyl Radical Scavenging:

-

Hydroxyl radicals are generated by the Fenton reaction (FeSO₄ + H₂O₂).

-

DMPO is used as the spin trap.

-

The reaction mixture includes the sample, DMPO, FeSO₄, and H₂O₂ in a phosphate buffer.

-

The ESR spectrum of the DMPO-OH adduct is measured, and the scavenging activity is calculated based on the decrease in signal intensity.[5]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory and antioxidant properties of a test compound.

Caption: General workflow for preclinical evaluation of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A method for preparing 3,4-o-isopropylidene shikimic acid from mango core - Eureka | Patsnap [eureka.patsnap.com]

- 5. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on anti-inflammatory effects of 3,4-oxo-isopropylidene-shikimic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-o-Isopropylidene-shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for shikimic acid. This information serves as a crucial baseline for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Spectral Data for Shikimic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.70 | m | |

| H-4 | 4.30 | m | |

| H-5 | 3.93 | m | |

| H-3 | 3.67 | dd | 8.4, 4.5 |

| H-6a | 2.64 | dd | 18.0, 4.8 |

| H-6b | 2.12 | dd | 18.0, 6.3 |

Solvent: D₂O, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectral Data for Shikimic Acid

| Carbon | Chemical Shift (δ, ppm) |

| C-7 (C=O) | 170.1 |

| C-1 | 137.1 |

| C-2 | 129.8 |

| C-4 | 75.1 |

| C-5 | 66.5 |

| C-3 | 65.8 |

| C-6 | 30.4 |

Solvent: D₂O, Frequency: 75 MHz[1]

Predicted Spectral Changes for 3,4-o-Isopropylidene-shikimic acid

The introduction of the isopropylidene group, forming an acetal (B89532) with the hydroxyls at C-3 and C-4, is expected to induce the following changes in the NMR spectra:

-

¹H NMR:

-

The signals for H-3 and H-4 would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the acetal linkage.

-

New signals corresponding to the two methyl groups of the isopropylidene moiety would appear, likely as two singlets (if they are magnetically inequivalent) or a single singlet (if equivalent), typically in the range of 1.2-1.5 ppm.

-

The multiplicity of the signals for H-3 and H-4 may be altered due to conformational changes in the cyclohexene (B86901) ring upon acetal formation.

-

-

¹³C NMR:

-

The chemical shifts for C-3 and C-4 would be expected to shift downfield.

-

A new quaternary carbon signal for the isopropylidene group (C(CH₃)₂) would appear, typically in the range of 90-110 ppm.

-

Two new signals for the methyl carbons of the isopropylidene group would be observed, typically in the range of 20-30 ppm.

-

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if the solvent does not contain it.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

The acquisition parameters are set as follows:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed.

-

The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

-

A proton-decoupled spectrum is usually acquired to simplify the spectrum to single peaks for each unique carbon.

-

The acquisition parameters are set as follows:

-

Spectral Width: 0 to 220 ppm

-

Pulse Width: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

-

The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

-

The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the solvent peaks.

Visualizations

The following diagrams illustrate the synthesis of this compound and its position within the broader shikimate pathway.

Caption: Synthetic workflow for the protection of shikimic acid.

References

Solubility Profile of 3,4-o-Isopropylidene-shikimic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-o-Isopropylidene-shikimic acid in various organic solvents. This document is intended to be a valuable resource for researchers and professionals engaged in the development of pharmaceuticals and other chemical entities involving this compound. The guide includes a summary of available solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to facilitate experimental design.

Introduction to this compound

This compound is a derivative of shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms. The introduction of the isopropylidene group can alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. Understanding the solubility of this compound in different organic solvents is essential for its purification, characterization, and formulation into various dosage forms.

Solubility Data

Currently, comprehensive quantitative solubility data for this compound in a wide range of organic solvents and at various temperatures is limited in publicly available literature. The following table summarizes the available qualitative and semi-quantitative solubility information. It is important to note that "soluble" is a qualitative description and the actual saturation concentration can vary significantly between solvents. One study has reported a quantitative value for its solubility in water.[1]

| Solvent | Temperature (°C) | Solubility |

| Chloroform | Not Specified | Soluble[2][3] |

| Dichloromethane | Not Specified | Soluble[2][3] |

| Ethyl Acetate | Not Specified | Soluble[2][3] |

| Acetone | Not Specified | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2][3] |

| 10% DMSO in a mixed solvent system | Not Specified | ≥ 2.5 mg/mL[4] |

| Water | 37 | 32.52 mg/mL[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established analytical techniques and can be adapted to specific laboratory conditions.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtrate taken.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate for determining the concentration of the solute in a saturated solution.

Materials:

-

This compound (solid and as a reference standard)

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Prepare a saturated solution: Follow steps 1-5 of the Gravimetric Method.

-

Prepare a calibration curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analyze the saturated solution:

-

Accurately dilute a known volume of the filtered supernatant from the saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculate solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility.

-

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Relevant Biological Pathway: The Shikimate Pathway

While specific signaling pathways involving this compound are not well-documented, its parent compound, shikimic acid, is a central intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, algae, and plants. As this pathway is absent in mammals, it is a key target for the development of herbicides and antimicrobial agents. The diagram below provides a simplified overview of the shikimate pathway.

References

The Isopropylidene Ketal: A Linchpin in Shikimic Acid Chemistry for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in a molecule. In the realm of shikimic acid chemistry, a versatile chiral building block and a key precursor to the antiviral drug oseltamivir (B103847) (Tamiflu®), the isopropylidene group plays a pivotal role. This technical guide provides a comprehensive overview of the application of the isopropylidene group in protecting the diol functionalities of shikimic acid, detailing its importance, the experimental protocols for its installation and removal, and the quantitative data associated with these transformations.

The Strategic Importance of the Isopropylidene Protecting Group

Shikimic acid possesses three secondary hydroxyl groups, with the C3 and C4 hydroxyls existing as a cis-diol. This structural feature makes it amenable to protection as a cyclic ketal, most commonly an isopropylidene ketal (also known as an acetonide). The formation of the 3,4-O-isopropylidene shikimic acid derivative is a critical step in many synthetic routes, offering several key advantages:

-

Selective Protection: The isopropylidene group selectively protects the C3 and C4 hydroxyls, leaving the C5 hydroxyl available for further synthetic manipulation. This regioselectivity is crucial for the synthesis of complex molecules like oseltamivir.

-

Enhanced Stability: The resulting isopropylidene ketal is stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments, thus preventing unwanted side reactions.

-

Improved Solubility: Protection of the polar diol can increase the solubility of shikimic acid derivatives in organic solvents, facilitating subsequent reactions and purification.

-

Mild Deprotection: The isopropylidene group can be readily removed under acidic conditions, often with high efficiency, regenerating the diol functionality when it is no longer needed.

Synthesis of 3,4-O-Isopropylidene Shikimic Acid Derivatives

The most common method for the protection of the 3,4-diol of shikimic acid involves the reaction with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. The reaction to form the ethyl ester, a common intermediate, is presented below.

Reaction Scheme

Caption: Synthesis of Ethyl 3,4-O-Isopropylidene-shikimate.

Experimental Protocol: Synthesis of Ethyl 3,4-O-Isopropylidene-shikimate

This protocol is a representative procedure based on established methods for the protection of diols.

Materials:

-

Shikimic Acid

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Acetone (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Esterification: To a suspension of shikimic acid (1.0 eq) in anhydrous ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield crude ethyl shikimate.

-

Protection: Dissolve the crude ethyl shikimate in anhydrous acetone. Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq). Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure ethyl 3,4-O-isopropylidene-shikimate.

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of isopropylidene-protected shikimic acid derivatives.

| Product | Starting Material | Reagents | Yield | Purity | Reference(s) |

| Ethyl 3,4-O-Isopropylidene-shikimate | Shikimic Acid | EtOH, SOCl₂; 2,2-dimethoxypropane, p-TsOH, acetone | >85% | >98% | [1][2] |

| 3,4-O-Isopropylidene shikimic acid | Mango Cores | Microwave extraction, purification | - | >99% | [3][4] |

Deprotection of the Isopropylidene Group

The removal of the isopropylidene group is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule.

Reaction Scheme

Caption: Deprotection of the Isopropylidene Group.

Experimental Protocol: Deprotection using Dowex® 50W Resin

This protocol provides a mild and efficient method for the removal of the isopropylidene group using a strongly acidic ion-exchange resin.

Materials:

-

Ethyl 3,4-O-Isopropylidene-shikimate

-

Methanol

-

Dowex® 50WX2 ion-exchange resin

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the isopropylidene-protected compound in methanol. Add Dowex® 50WX2 resin to the solution (typically 1-2 g of resin per 1 g of substrate)[5].

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 55 °C) and monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours)[5].

-

Work-up: Cool the mixture to room temperature and remove the resin by filtration, washing the resin thoroughly with methanol.

-

Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude deprotected diol. Further purification can be achieved by column chromatography if necessary.

Quantitative Data

The following table summarizes typical conditions and yields for the deprotection of isopropylidene ketals.

| Substrate | Reagents | Conditions | Yield | Reference(s) |

| Isopropylidene-protected carbohydrate | 1% aqueous H₂SO₄ | Reflux, 3 hours | >99% (crude) | |

| Isopropylidene-protected diol | Dowex® 50WX2 resin in Methanol | 55 °C, 3-5 hours | 83-92% | [5] |

Spectroscopic Characterization

The successful protection and deprotection of shikimic acid can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

1H and 13C NMR Data

The following table provides a comparison of the key NMR signals for shikimic acid and its 3,4-O-isopropylidene derivative. The presence of the characteristic signals for the isopropylidene group (two methyl singlets in 1H NMR and the quaternary carbon and methyl carbons in 13C NMR) and the corresponding shifts in the shikimate backbone signals confirm the successful protection.

| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) |

| Shikimic Acid | 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, 1H), 2.64 (dd, 1H), 2.12 (dd, 1H) | 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4 |

| Ethyl 3,4-O-Isopropylidene-shikimate | Characteristic signals for the shikimate backbone with shifts due to protection, and two singlets for the isopropylidene methyl groups around 1.3-1.5 ppm. The ethyl ester will show a quartet around 4.2 ppm and a triplet around 1.3 ppm. | Characteristic signals for the shikimate backbone, a signal for the ketal carbon around 109 ppm, and signals for the two methyl carbons of the isopropylidene group around 25-27 ppm. The ethyl ester carbons will also be present. |

Note: Specific spectral data for ethyl 3,4-O-isopropylidene-shikimate can be found in supplementary materials of relevant research articles and may vary slightly based on the solvent and instrument used.

Logical Workflow and Signaling Pathways

The isopropylidene protection of shikimic acid is a key step in a broader synthetic workflow, most notably in the production of oseltamivir. Furthermore, derivatives of shikimic acid are involved in important biological pathways.

Experimental Workflow: Synthesis and Deprotection

Caption: General Experimental Workflow.

The Shikimate Pathway

The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids. Understanding this pathway is essential as it is the biological origin of shikimic acid.

Caption: The Shikimate Pathway.

Conclusion

The isopropylidene group serves as an indispensable tool in the synthetic chemist's arsenal (B13267) when working with shikimic acid. Its ability to selectively and robustly protect the 3,4-diol functionality, coupled with its straightforward removal, has been instrumental in the successful synthesis of numerous complex molecules, most notably the life-saving antiviral drug oseltamivir. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the application of this critical protecting group strategy in their own synthetic endeavors.

References

- 1. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

A Technical Guide to the Biological Activities of 3,4-oxo-isopropylidene-shikimic acid (ISA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-oxo-isopropylidene-shikimic acid (ISA) is a semi-synthetic derivative of shikimic acid, a key intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms. ISA has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of ISA, with a focus on its anti-inflammatory, analgesic, antioxidant, and potential anti-cancer and anti-viral properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Shikimic acid, traditionally extracted from the fruit of the Chinese star anise (Illicium verum), serves as a crucial chiral building block for the synthesis of various pharmaceuticals. Its derivative, 3,4-oxo-isopropylidene-shikimic acid (ISA), has demonstrated a range of biological effects, most notably in the realms of inflammation, pain, and oxidative stress. This document consolidates the current scientific knowledge on ISA, offering a technical resource for researchers exploring its therapeutic potential.

Synthesis of 3,4-oxo-isopropylidene-shikimic acid (ISA)

While ISA can be extracted from natural sources like mango pits, a common laboratory-scale synthesis involves the modification of commercially available shikimic acid.

Experimental Protocol: Synthesis of ISA from Shikimic Acid

This protocol outlines a general procedure for the synthesis of ISA.

Materials:

-

Shikimic acid

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Diol: Dissolve shikimic acid in a mixture of acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure of the purified 3,4-oxo-isopropylidene-shikimic acid using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Anti-inflammatory and Analgesic Activities

ISA has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.

Quantitative Data Summary

| Activity | Model | Dose/Concentration | Effect | Reference |

| Anti-inflammatory | Xylene-induced ear edema (mice) | 60, 120, 240 mg/kg (oral) | 18.1-31.4% reduction in edema | [1] |

| Carrageenan-induced paw edema (rats) | 50, 100, 200 mg/kg (oral) | 7.8-51.0% reduction in edema | [1] | |

| Cotton pellet-induced granuloma (rats) | 50, 100, 200 mg/kg (oral, 12 days) | 11.4-24.0% reduction in granuloma weight | [1] | |

| Analgesic | Acetic acid-induced writhing (mice) | 60, 120, 240 mg/kg (oral) | 15.6-48.9% reduction in writhing | [1] |

| Hot plate test (mice) | 60, 120, 240 mg/kg (oral) | 10.5-28.5% increase in pain latency | [1] | |

| Effect on Inflammatory Mediators | PGE2 production in paw tissue (rats) | 100, 200 mg/kg (oral) | 12.1-15.6% decrease | [1] |

| MDA production in paw tissue (rats) | 100, 200 mg/kg (oral) | 20.8-27.6% decrease | [1] |

Experimental Protocols

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Administer ISA orally at desired doses.

-

After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema compared to the control group.

-

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Administer ISA orally at desired doses.

-

After 30 minutes, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear.

-

After 15 minutes, sacrifice the mice and remove both ears.

-

Use a cork borer to cut circular sections from both ears and weigh them.

-

Calculate the percentage inhibition of edema.

-

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Administer ISA orally at desired doses.

-

After 30 minutes, inject 0.2 mL of 0.7% acetic acid solution intraperitoneally.

-

Observe the mice for 15 minutes and count the number of writhes (abdominal constrictions).

-

Calculate the percentage of pain inhibition.

-

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Place each mouse on a hot plate maintained at 55 ± 0.5 °C.

-

Record the latency time for the first sign of pain (licking of hind paws or jumping).

-

Administer ISA orally at desired doses.

-

Measure the pain latency at 30, 60, 90, and 120 minutes after administration.

-

Antioxidant Activity

ISA exhibits notable antioxidant properties by scavenging free radicals.

Quantitative Data Summary

| Activity | Assay | IC50 Value | Reference |

| Radical Scavenging | Superoxide (B77818) radical scavenging (ESR) | 0.214 µg/mL | [1] |

| Hydroxyl radical scavenging (ESR) | 0.450 µg/mL | [1] |

Experimental Protocol: Radical Scavenging Assays (Electron Spin Resonance)

-

Superoxide Radical Scavenging:

-

Generate superoxide radicals using a hypoxanthine-xanthine oxidase system.

-

Use 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trapping agent.

-

Incubate the reaction mixture with different concentrations of ISA.

-

Measure the intensity of the DMPO-OOH adduct signal using an ESR spectrometer.

-

Calculate the scavenging activity as the percentage decrease in the signal intensity.

-

-

Hydroxyl Radical Scavenging:

-

Generate hydroxyl radicals using a Fenton reaction system (FeSO₄ and H₂O₂).

-

Use DMPO as a spin trapping agent.

-

Incubate the reaction mixture with different concentrations of ISA.

-

Measure the intensity of the DMPO-OH adduct signal using an ESR spectrometer.

-

Calculate the scavenging activity.

-

Mechanism of Action: Modulation of NF-κB Signaling Pathway

The anti-inflammatory effects of ISA are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. In a rat model of experimental colitis, ISA was shown to modulate the expression of IκBα and the nuclear translocation of the NF-κB p65 subunit[2][3].

Potential Anti-Cancer and Anti-Viral Activities

While direct evidence for the anti-cancer and anti-viral activities of ISA is still emerging, studies on shikimic acid and its derivatives suggest potential in these areas. Shikimic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines, and shikimic acid itself is a key precursor in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®)[4].

Quantitative Data Summary (Shikimic Acid Derivatives)

Note: The following data is for shikimic acid derivatives and not specifically for ISA. Further research is needed to determine the specific activity of ISA.

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| Shikimate Analogues | Murine and Human Tumor Cell Lines | Cytotoxic | 0.5-44 µM | [5] |

| 6-Aza-analogues of Angucyclinones | PC-3 (prostate), HT-29 (colon) | Cytotoxic | < 10 µM | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ISA for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion and Future Directions

3,4-oxo-isopropylidene-shikimic acid has demonstrated a compelling profile of anti-inflammatory, analgesic, and antioxidant activities. Its mechanism of action appears to involve the modulation of key inflammatory pathways such as NF-κB. While the anti-cancer and anti-viral potential of ISA requires more direct investigation, the activities of related shikimic acid derivatives are promising. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic applications of this versatile molecule. Future studies should focus on elucidating the detailed molecular targets of ISA, expanding the scope of its biological evaluation to other disease models, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical translation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. In vitro antiviral activity of plant extracts from Asteraceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity of shikimate analogues. Structure:activity studies based on 1-crotonyloxymethyl-3R,4R,5R-trihydroxycyclohex-2-enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanisms of 3,4-oxo-isopropylidene-shikimic acid (ISA): A Technical Guide to its Anti-inflammatory and Analgesic Actions

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory and analgesic mechanisms of 3,4-oxo-isopropylidene-shikimic acid (ISA), a semi-synthetic derivative of shikimic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research findings to elucidate the molecular pathways and pharmacological effects of ISA.

Executive Summary

3,4-oxo-isopropylidene-shikimic acid (ISA) has demonstrated significant anti-inflammatory and analgesic properties in a variety of preclinical models. Its mechanism of action is multifactorial, primarily involving the inhibition of the arachidonic acid cascade, modulation of the pivotal NF-κB signaling pathway, and a reduction in oxidative stress. These actions collectively lead to a decrease in pro-inflammatory mediators and a subsequent alleviation of inflammation and pain. This guide will detail the experimental evidence supporting these mechanisms, present quantitative data in a structured format, and outline the methodologies of key experiments.

Core Anti-inflammatory and Analgesic Mechanisms

ISA exerts its therapeutic effects through a coordinated impact on several key inflammatory and nociceptive pathways.

Inhibition of the Arachidonic Acid Pathway via Cyclooxygenase (COX) Inhibition

A primary driver of inflammation and pain is the metabolic cascade of arachidonic acid, which is catalyzed by cyclooxygenase (COX) enzymes to produce prostaglandins. ISA has been shown to significantly reduce the production of Prostaglandin E2 (PGE2), a key mediator of vasodilation, fever, and pain.[1] This strongly suggests that ISA interferes with the COX pathway. Further studies have confirmed that ISA treatment leads to a decrease in the expression of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Research has shown that ISA can modulate this pathway by affecting the expression of IκBα and the NF-κB p65 subunit, thereby inhibiting the nuclear translocation of NF-κB. This leads to a broad-spectrum anti-inflammatory effect.

Downregulation of Pro-inflammatory Cytokines and Mediators

Consistent with its inhibitory effect on the NF-κB pathway, ISA has been demonstrated to reduce the levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ). Additionally, ISA has been shown to decrease the expression of inducible nitric oxide synthase (iNOS), which in turn reduces the production of nitric oxide (NO), a potent inflammatory mediator.

Antioxidant Activity

Oxidative stress is intricately linked with inflammation, creating a vicious cycle that perpetuates tissue damage. ISA exhibits significant antioxidant properties, contributing to its anti-inflammatory effects. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Furthermore, ISA has demonstrated direct radical scavenging activity.[1]

Lipoxygenase Pathway

The lipoxygenase (LOX) pathway is another major route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent chemoattractants and mediators of inflammation. Currently, there is a lack of direct evidence in the reviewed literature to suggest that ISA's anti-inflammatory effects are mediated through the inhibition of the LOX pathway. Further research is warranted to explore this potential mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by ISA and a general workflow for its in vivo evaluation.

Figure 1: ISA's Core Anti-inflammatory Signaling Pathways.

Figure 2: Generalized In Vivo Experimental Workflow for ISA Evaluation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on ISA.

Table 1: In Vivo Anti-inflammatory Activity of ISA

| Experimental Model | Species | ISA Dose (mg/kg) | Outcome Measure | Result (% Inhibition) |

| Xylene-induced Ear Edema | Mouse | 60 | Edema Weight | 18.1 |

| 120 | Edema Weight | 24.5 | ||

| 240 | Edema Weight | 31.4 | ||

| Carrageenan-induced Paw Edema | Rat | 50 | Paw Volume | 7.8 - 25.4 |

| 100 | Paw Volume | 15.6 - 38.7 | ||

| 200 | Paw Volume | 28.1 - 51.0 | ||

| Cotton Pellet-induced Granuloma | Rat | 50 | Granuloma Weight | 11.4 |

| 100 | Granuloma Weight | 18.2 | ||

| 200 | Granuloma Weight | 24.0 |

Data compiled from a study evaluating the anti-inflammatory effects of ISA.[1]

Table 2: In Vivo Analgesic Activity of ISA

| Experimental Model | Species | ISA Dose (mg/kg) | Outcome Measure | Result (% Inhibition of Pain Response) |

| Acetic Acid-induced Writhing | Mouse | 60 | Number of Writhings | 15.6 |

| 120 | Number of Writhings | 32.8 | ||

| 240 | Number of Writhings | 48.9 | ||

| Hot Plate Test | Mouse | 60 | Pain Latency | 10.5 |

| 120 | Pain Latency | 19.3 | ||

| 240 | Pain Latency | 28.5 |

Data compiled from a study evaluating the analgesic effects of ISA.[1]

Table 3: Biochemical Effects of ISA in Carrageenan-induced Paw Edema in Rats

| Parameter | ISA Dose (mg/kg) | Result (% Reduction) |

| PGE2 Production | 50 | 1.0 |

| 100 | 8.3 | |

| 200 | 15.6 | |

| MDA Levels | 50 | 6.3 |

| 100 | 18.5 | |

| 200 | 27.6 |

Data reflects the percentage decrease in the respective parameter in the paw tissue of rats treated with ISA compared to the control group.[1]

Table 4: In Vitro Antioxidant Activity of ISA

| Assay | IC50 (µg/mL) |

| Superoxide Radical Scavenging | 0.214 |

| Hydroxyl Radical Scavenging | 0.450 |

IC50 values represent the concentration of ISA required to scavenge 50% of the respective free radicals.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ISA's anti-inflammatory and analgesic properties.

Carrageenan-induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory activity of ISA.

-

Animals: Male Wistar rats (180-220g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Baseline paw volume is measured using a plethysmometer.

-

Animals are randomly assigned to groups (n=10): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and ISA treatment groups (50, 100, 200 mg/kg).

-

Test compounds are administered orally (p.o.).

-

One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

-

Acetic Acid-induced Writhing in Mice

-

Objective: To assess the peripheral analgesic activity of ISA.

-

Animals: Male Kunming mice (18-22g).

-

Procedure:

-

Animals are randomly assigned to groups (n=10): vehicle control, positive control (e.g., Aspirin 100 mg/kg), and ISA treatment groups (60, 120, 240 mg/kg).

-

Test compounds are administered orally (p.o.).

-

Thirty minutes after treatment, animals are injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg).

-

Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 15-minute period.

-

The percentage inhibition of writhing is calculated for each group relative to the vehicle control group.

-

TNBS-induced Colitis in Rats

-

Objective: To evaluate the therapeutic potential of ISA in a model of inflammatory bowel disease.

-

Animals: Male Sprague-Dawley rats (200-240g).

-

Procedure:

-

Rats are fasted for 24 hours.

-

Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.

-

2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) is instilled into the colon to induce colitis.

-

From day 2, animals are treated daily with ISA (50, 100, 200 mg/kg, p.o.) or a reference drug (e.g., sulfasalazine) for 12-14 days.

-

At the end of the treatment period, animals are euthanized, and the colon is removed.

-

Assessment includes macroscopic scoring of damage, measurement of colon weight/length ratio, and histological analysis.

-

Biochemical markers such as myeloperoxidase (MPO) activity, MDA, NO, PGE2, and cytokine levels (TNF-α, IL-1β) are measured in colon tissue homogenates.

-

Immunohistochemistry is performed to assess the expression of iNOS, COX-2, and NF-κB p65.

-

Conclusion

3,4-oxo-isopropylidene-shikimic acid (ISA) is a promising compound with well-defined anti-inflammatory and analgesic properties. Its multifaceted mechanism of action, targeting the COX pathway, NF-κB signaling, and oxidative stress, provides a strong rationale for its therapeutic potential in inflammatory conditions and pain management. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of ISA as a novel therapeutic agent. Future investigations should aim to further delineate its molecular interactions, including potential effects on the lipoxygenase pathway, and to establish its efficacy and safety in more advanced preclinical models.

References

An In-depth Technical Guide on the Antioxidant Potential and Radical Scavenging Activity of ISA

An Important Note on "ISA" : The acronym "ISA" is used in scientific literature to refer to multiple distinct compounds. This guide synthesizes the available data for two such compounds: 3,4-oxo-isopropylidene-shikimic acid and Isoalantolactone . It is crucial for researchers to identify the specific compound of interest in their work.

Part 1: 3,4-oxo-isopropylidene-shikimic acid (ISA) as a Radical Scavenger

3,4-oxo-isopropylidene-shikimic acid (ISA) is a semi-synthetic derivative of shikimic acid, a compound extracted from the dry fruit of Illicium verum (Chinese star anise).[1][2] It has demonstrated notable antioxidant properties through its ability to scavenge reactive oxygen species (ROS).

Data Presentation: Radical Scavenging Activity

The antioxidant potential of 3,4-oxo-isopropylidene-shikimic acid has been quantified by its half-maximal inhibitory concentration (IC50) against key free radicals. The available data is summarized below.

| Radical Species | Assay Method | IC50 Value (µg/mL) | Reference |

| Superoxide (B77818) Radical (O₂•⁻) | Electron Spin Resonance (ESR) | 0.214 | [1][2] |

| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) | 0.450 | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a controlled system.

-

Principle : Superoxide radicals are generated, often using a system like phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH). These radicals then reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant compound will compete for the superoxide radicals, thus inhibiting the color change. The degree of inhibition is measured spectrophotometrically.[3]

-

Reagents :

-

Phosphate (B84403) buffer (e.g., 0.06 M, pH 7.8)

-

Nitro blue tetrazolium (NBT) solution (e.g., 0.18 mM)

-

Nicotinamide adenine dinucleotide (NADH) solution (e.g., 468 µM)

-

Phenazine methosulfate (PMS) solution (e.g., 60 µM)

-

Test compound (ISA) at various concentrations

-

-

Procedure :

-

Prepare a reaction mixture containing the phosphate buffer, NBT solution, NADH solution, and the test compound (ISA) at different concentrations in a final volume (e.g., 3 mL).[4]

-

Initiate the reaction by adding the PMS solution to the mixture.[3]

-

Incubate the mixture at ambient temperature for a specified time (e.g., 5 minutes).[5]

-

Measure the absorbance of the resulting solution at a specific wavelength (typically 560 nm) using a spectrophotometer.[6]

-

A control is prepared without the test compound.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.

-

This method provides a highly specific means of quantifying the scavenging of hydroxyl radicals, one of the most reactive oxygen species.

-

Principle : Hydroxyl radicals are generated through a reaction, such as the UV photolysis of hydrogen peroxide or a Fenton-like reaction (Fe²⁺ + H₂O₂).[7][8] These highly unstable radicals are "trapped" by a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO), forming a more stable radical adduct. This adduct produces a characteristic signal that can be detected and quantified by an Electron Spin Resonance (ESR) spectrometer. When an antioxidant is present, it competes with the spin trap for the hydroxyl radicals, leading to a decrease in the ESR signal intensity.[9]

-

Reagents :

-

Phosphate buffer

-

Hydrogen Peroxide (H₂O₂) as a source of hydroxyl radicals

-

Spin trapping agent (e.g., DMPO)

-

Test compound (ISA) at various concentrations

-

-

Procedure :

-

A solution containing the phosphate buffer, H₂O₂, the spin trapping agent, and the test compound (ISA) at a specific concentration is prepared.

-

Hydroxyl radicals are generated. For instance, by in situ UV-photolysis of the H₂O₂ solution for a short duration (e.g., 5 seconds).[7]

-

Immediately following radical generation, the sample is placed in the ESR spectrometer.

-

The ESR spectrum of the spin adduct is recorded. The intensity of a characteristic peak in the spectrum is used as a measure of the concentration of the trapped radicals.

-

The procedure is repeated for various concentrations of the test compound. A control measurement is performed without the antioxidant.

-

The scavenging activity is calculated based on the reduction in the ESR signal intensity in the presence of the antioxidant compared to the control.

-

The IC50 value is calculated from the dose-response curve.

-

Part 2: Isoalantolactone (ISA/IATL) and its Role in Oxidative Stress Signaling

Isoalantolactone (IATL), a sesquiterpene lactone, has been studied for its effects on cancer cells. In this context, its activity is paradoxically linked to the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death). This pro-oxidant effect in a cellular environment is a critical aspect of its mechanism of action.

IATL treatment in cancer cells leads to a dose-dependent increase in intracellular ROS levels.[10][11] This accumulation of ROS acts as a trigger for downstream signaling cascades that promote apoptosis. Specifically, the activation of mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, has been identified as a key consequence of IATL-induced ROS generation.[12] Pre-treatment of cells with ROS scavengers, such as N-acetylcysteine (NAC), has been shown to reverse the apoptotic effects of IATL, confirming the crucial role of ROS in its mechanism.[13][14]

Mandatory Visualization: Signaling Pathway

Caption: ISA-induced ROS generation and downstream signaling.

Part 3: General Methodologies for In-Vitro Antioxidant Assays

For researchers aiming to screen compounds for antioxidant potential, several standard in-vitro assays are commonly employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle : DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[15][16]

-

Reagents :

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Solvent (methanol or ethanol)

-

Test compound at various concentrations

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

-

Procedure :

-

Prepare various concentrations of the test compound in the chosen solvent.

-

In a test tube or 96-well plate, add a specific volume of the test sample solution to a volume of the DPPH working solution.[17]

-

Mix the solution vigorously.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[18]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

-

A control is prepared using the solvent instead of the test sample.

-

The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

-

The IC50 value is determined from a plot of scavenging percentage against compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle : The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[19] An antioxidant compound added to the pre-formed radical solution will reduce the ABTS•+, causing a decolorization that can be measured by the decrease in absorbance at 734 nm.[20] This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagents :

-

ABTS stock solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Solvent (e.g., ethanol (B145695) or phosphate-buffered saline)

-

Test compound at various concentrations

-

Positive control (e.g., Trolox)

-

-

Procedure :

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[21]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.[18]

-

Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[20][21]

-

A control is prepared using the solvent in place of the test sample.

-

The percentage of ABTS•+ scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

-

Mandatory Visualization: Experimental Workflow

Caption: General workflow for in-vitro radical scavenging assays.

References

- 1. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 5. phytojournal.com [phytojournal.com]

- 6. scribd.com [scribd.com]

- 7. Serum hydroxyl radical scavenging capacity as quantified with iron-free hydroxyl radical source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel method of measuring hydroxyl radical-scavenging activity of antioxidants using gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reactive oxygen species mediate isoalantolactone-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. benchchem.com [benchchem.com]

- 20. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3,4-o-Isopropylidene-shikimic Acid in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. While shikimic acid itself is a vital precursor in this biological pathway, its protected derivative, 3,4-o-Isopropylidene-shikimic acid, carves its niche not as a biological precursor but as a strategic intermediate in the complex chemical synthesis of high-value pharmaceuticals. This technical guide elucidates the role of this compound, steering away from the misconception of its involvement as a direct precursor in the enzymatic shikimate pathway and focusing on its pivotal application in synthetic organic chemistry, most notably in the production of the antiviral drug Oseltamivir (Tamiflu®).

This document provides a comprehensive overview of the chemical synthesis pathways leveraging this protected intermediate, presenting quantitative data from various synthetic routes, detailed experimental methodologies for key transformations, and visual diagrams of the synthetic workflows.

The Role of Protecting Groups: Why this compound?

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to achieve chemoselectivity in subsequent reactions. Shikimic acid possesses three hydroxyl groups at positions 3, 4, and 5, which have similar reactivities. To selectively functionalize one hydroxyl group in the presence of others, it is necessary to "protect" the others.

The isopropylidene group, forming a cyclic ketal with the cis-diols at the 3 and 4 positions of shikimic acid, serves as an effective protecting group. This protection strategy offers several advantages:

-

Enhanced Stability: The isopropylidene group increases the stability of the shikimic acid molecule, preventing unwanted side reactions during synthesis.

-

Directed Reactivity: By blocking the 3- and 4-hydroxyl groups, chemical transformations can be selectively directed to the 5-hydroxyl group and the carboxyl group.

-

Improved Solubility: The protected derivative often exhibits improved solubility in organic solvents, facilitating reaction workup and purification.

Crucially, this chemical modification renders this compound unsuitable as a substrate for the enzymes of the biological shikimate pathway. For instance, shikimate kinase, the enzyme that phosphorylates the 3-hydroxyl group of shikimic acid, would be unable to bind and process the protected molecule. Therefore, its role is exclusively in the realm of chemical synthesis.

Chemical Synthesis of Oseltamivir via a 3,4-o-Isopropylidene Intermediate

The synthesis of Oseltamivir from shikimic acid is a cornerstone of its industrial production. Several synthetic routes have been developed, with many employing a protected shikimic acid derivative. The following sections outline a common pathway involving the 3,4-o-isopropylidene intermediate.

Quantitative Data on Synthetic Yields

The following table summarizes the reported yields for key steps in the synthesis of Oseltamivir starting from shikimic acid, proceeding through a 3,4-o-isopropylidene protected intermediate. It is important to note that yields can vary based on specific reaction conditions and scale.

| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Esterification and Acetonide Protection | (-)-Shikimic acid | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-shikimate | High Yield (often combined with esterification) |

| 2 | Mesylation | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-shikimate | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-5-mesyloxy-shikimate | ~95% |

| 3 | Azidation | Ethyl (3R,4S,5R)-3,4-O-isopropylidene-5-mesyloxy-shikimate | Ethyl (3R,4S,5R)-5-azido-3,4-O-isopropylidene-shikimate | ~88-92% |

| 4 | Aziridination | Ethyl (3R,4S,5R)-5-azido-3,4-O-isopropylidene-shikimate | Aziridine (B145994) intermediate | High Yield |

| 5 | Aziridine Ring Opening | Aziridine intermediate | Ethyl (3R,4R,5S)-4-acetylamino-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | ~90% |

| 6 | Azide (B81097) Reduction and Deprotection | Ethyl (3R,4R,5S)-4-acetylamino-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | Oseltamivir | High Yield |

Note: The yields are compiled from various literature sources and may not represent a single, optimized process. The overall yield for such multi-step syntheses is typically in the range of 30-50%.

Experimental Protocols

The following are generalized experimental protocols for the key transformations. Researchers should consult the primary literature for detailed, optimized procedures.

Step 1: Synthesis of Ethyl (3R,4S,5R)-3,4-O-isopropylidene-shikimate

-

Reaction: (-)-Shikimic acid is reacted with ethanol (B145695) in the presence of an acid catalyst (e.g., thionyl chloride or a sulfonic acid resin) to form the ethyl ester. Subsequently, the diol at positions 3 and 4 is protected by reacting with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

General Conditions: The esterification is typically carried out at reflux in ethanol. The acetonide formation is usually performed at room temperature or with gentle heating.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or crystallization.

Step 2: Mesylation of the 5-Hydroxyl Group

-